Cas no 2648941-04-0 (4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride)

4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride is a fluorinated sulfonyl fluoride compound with potential applications in organic synthesis and medicinal chemistry. Its structure features a phenyl group and difluoromethylene units, which may enhance reactivity and stability in selective transformations. The sulfonyl fluoride moiety is particularly useful as a reactive handle for SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling efficient conjugation with nucleophiles. This compound’s unique combination of fluorine atoms and phenyl substitution could offer advantages in tuning electronic properties and metabolic stability for drug discovery. It serves as a versatile intermediate for constructing complex molecules, particularly in the development of bioactive compounds or functional materials.
4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride structure
2648941-04-0 structure
Product name:4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride
CAS No:2648941-04-0
MF:C10H11F3O2S
MW:252.253352403641
CID:6308441
PubChem ID:165904753

4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2648941-04-0
    • EN300-7469975
    • 4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
    • 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride
    • Inchi: 1S/C10H11F3O2S/c11-10(12)6-9(7-16(13,14)15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
    • InChI Key: BWHHIABYQMSMOK-UHFFFAOYSA-N
    • SMILES: S(CC(C1C=CC=CC=1)CC(F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 252.04318525g/mol
  • Monoisotopic Mass: 252.04318525g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5Ų
  • XLogP3: 3.1

4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7469975-5.0g
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
2648941-04-0 95%
5.0g
$2692.0 2024-05-23
Enamine
EN300-7469975-0.1g
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
2648941-04-0 95%
0.1g
$817.0 2024-05-23
Enamine
EN300-7469975-0.05g
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
2648941-04-0 95%
0.05g
$780.0 2024-05-23
Enamine
EN300-7469975-2.5g
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
2648941-04-0 95%
2.5g
$1819.0 2024-05-23
Enamine
EN300-7469975-10.0g
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
2648941-04-0 95%
10.0g
$3992.0 2024-05-23
Enamine
EN300-7469975-1.0g
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
2648941-04-0 95%
1.0g
$928.0 2024-05-23
Enamine
EN300-7469975-0.25g
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
2648941-04-0 95%
0.25g
$855.0 2024-05-23
Enamine
EN300-7469975-0.5g
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
2648941-04-0 95%
0.5g
$891.0 2024-05-23

4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride Related Literature

Additional information on 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride

4,4-Difluoro-2-phenylbutane-1-sulfonyl Fluoride: A Comprehensive Overview

The compound 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride (CAS No. 2648941-04-0) is a highly specialized organic fluorine-containing compound with significant applications in various fields of chemistry. This compound is characterized by its unique molecular structure, which includes a sulfonyl fluoride group attached to a butane chain that is substituted with two fluorine atoms and a phenyl group. The combination of these functional groups makes it a versatile building block in organic synthesis, particularly in the development of advanced materials and pharmaceutical agents.

Recent advancements in synthetic chemistry have highlighted the importance of sulfonyl fluorides as key intermediates in the construction of bioactive molecules. The presence of the sulfonyl fluoride group in 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride renders it highly reactive, enabling it to participate in various nucleophilic substitution reactions. This reactivity is further modulated by the electron-withdrawing effects of the fluorine atoms and the aromatic ring, which enhance the electrophilicity of the sulfonyl carbon. Such properties make this compound an invaluable tool in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds.

The structural features of 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride also contribute to its stability and solubility characteristics. The phenyl group imparts aromatic stability to the molecule, while the fluorine atoms enhance its lipophilicity, making it suitable for use in both polar and non-polar solvents. These properties are particularly advantageous in medicinal chemistry, where precise control over molecular solubility and bioavailability is crucial for drug design.

Recent studies have demonstrated the utility of sulfonyl fluorides in the development of novel therapeutic agents. For instance, researchers have employed 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride as a precursor for constructing bioisosteric replacements of carboxylic acids and other functional groups. These replacements often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development programs targeting various disease states.

In addition to its role in pharmaceutical research, 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride has found applications in materials science. Its ability to undergo controlled polymerization reactions has led to its use in the synthesis of high-performance polymers with tailored mechanical and thermal properties. These materials hold promise for use in advanced composites, coatings, and electronic applications.

The synthesis of 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and product purity. Recent advances in catalytic methods have enabled more efficient routes to this compound, reducing production costs and improving scalability for industrial applications.

In conclusion, 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride stands as a testament to the ingenuity of modern chemical synthesis. Its unique combination of functional groups and structural features positions it as a valuable tool across diverse areas of research and industry. As ongoing research continues to uncover new applications for this compound, its significance within the chemical community is expected to grow further.

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